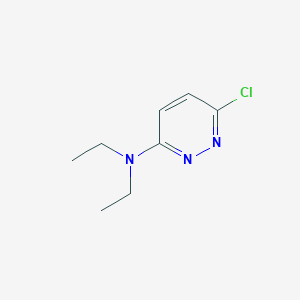

6-chloro-N,N-diethylpyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-N,N-diethylpyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.66 g/mol It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diethylpyridazin-3-amine typically involves the chlorination of pyridazine derivatives followed by alkylation. One common method involves the reaction of 6-chloropyridazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N,N-diethylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

6-Chloro-N,N-diethylpyridazin-3-amine is being investigated for its potential pharmacological activities. Its structural similarity to known bioactive compounds suggests it may exhibit various biological effects, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridazine compounds can have antimicrobial properties. The presence of the chloro and diethylamino groups may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

- Anticancer Potential : Research into similar pyridazine compounds has shown promise in anticancer applications. The ability of such compounds to interfere with cellular signaling pathways could make them candidates for further development in cancer therapeutics.

Analytical Chemistry

The compound is utilized in analytical methods for separation and purification processes:

- High-Performance Liquid Chromatography (HPLC) : this compound can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically comprises acetonitrile and water with phosphoric acid, which can be substituted with formic acid for mass spectrometry applications. This method allows for the isolation of impurities and is scalable for preparative separations .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on various pyridazine derivatives, including this compound, assessed their antimicrobial efficacy against several bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further modifications aimed at enhancing efficacy.

Case Study 2: Pharmacokinetic Profiling

In pharmacokinetic studies involving animal models, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound were evaluated. The findings highlighted favorable absorption characteristics and moderate metabolic stability, which are critical factors for drug development .

Wirkmechanismus

The mechanism of action of 6-chloro-N,N-diethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloropyridazine: A precursor in the synthesis of 6-chloro-N,N-diethylpyridazin-3-amine.

N,N-Diethylpyridazin-3-amine: A related compound without the chlorine substituent.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the diethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

6-Chloro-N,N-diethylpyridazin-3-amine is a pyridazine derivative recognized for its potential biological activities and applications in pharmaceuticals and agrochemicals. This compound, characterized by its unique structural features, has garnered attention for its interaction with various biological macromolecules, which may lead to significant therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀ClN₃

- Molecular Weight : 185.64 g/mol

- CAS Number : 55825-40-6

The compound features a chloro substituent at the 6-position of the pyridazine ring and diethyl groups attached to the nitrogen atom at the 3-position. This structural configuration is crucial for its biological activity and reactivity.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors. The compound is believed to exert its effects by:

- Binding to Enzymes : It can inhibit specific enzymes involved in various metabolic pathways, potentially leading to altered cellular functions.

- Modulating Signal Transduction Pathways : By interacting with kinases such as DYRK1A and DYRK1B, it may influence cell cycle regulation and apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential use as an antibiotic agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Anticancer Potential

Studies have highlighted the compound's role as a potential anticancer agent through its inhibition of dual specificity tyrosine phosphorylation-regulated kinases (DYRKs). These kinases are implicated in tumor progression and survival under hypoxic conditions, making them attractive targets for cancer therapy .

Case Studies

- Study on Antibacterial Efficacy : In vitro tests demonstrated that this compound inhibited the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating significant antimicrobial potential.

- Anticancer Activity Assessment : A study evaluated the effects of this compound on human cancer cell lines. Results indicated that treatment with varying concentrations led to reduced cell viability and induced apoptosis, particularly in cells expressing high levels of DYRK1B.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| 6-Chloro-N-propylpyridazin-3-amine | 951885-19-1 | 0.94 | Moderate antimicrobial activity |

| 6-Chloro-N-isopropylpyridazin-3-amine | 1007-55-2 | 0.94 | Low anticancer efficacy |

| N-butyl-6-chloropyridazin-3-amine | 1009-84-3 | 0.92 | Antimicrobial properties |

This table illustrates how variations in side chains can influence biological activity, emphasizing the distinct profile of this compound.

Eigenschaften

IUPAC Name |

6-chloro-N,N-diethylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUVHLIUOIFYEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.